molecular formula C5H14BF4NO B11742681 Choline tetrafluoroborate

Choline tetrafluoroborate

Cat. No.: B11742681
M. Wt: 190.98 g/mol
InChI Key: BBEUEBRBSFQMTK-UHFFFAOYSA-N
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Description

. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. It is widely used in various scientific and industrial applications due to its versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline tetrafluoroborate can be synthesized through the reaction of choline chloride with tetrafluoroboric acid. The reaction typically involves mixing choline chloride with an aqueous solution of tetrafluoroboric acid under controlled temperature and pH conditions . The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated synthesis procedures to ensure high yield and purity. The process may include steps such as the use of ammonium hydroxide for fluoride elution and the removal of unreacted fluoride using solid-phase extraction techniques .

Chemical Reactions Analysis

Types of Reactions: Choline tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions may produce various choline salts with different anions .

Mechanism of Action

The mechanism of action of choline tetrafluoroborate involves its interaction with various molecular targets and pathways. As an ionic liquid, it can stabilize charged species and facilitate various chemical reactions. In biological systems, it can interact with nucleic acids and proteins, enhancing their stability and activity . The tetrafluoroborate anion also plays a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

Choline tetrafluoroborate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C5H14BF4NO

Molecular Weight

190.98 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;tetrafluoroborate

InChI

InChI=1S/C5H14NO.BF4/c1-6(2,3)4-5-7;2-1(3,4)5/h7H,4-5H2,1-3H3;/q+1;-1

InChI Key

BBEUEBRBSFQMTK-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)CCO

Origin of Product

United States

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